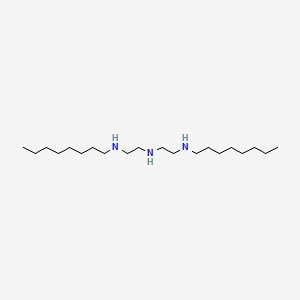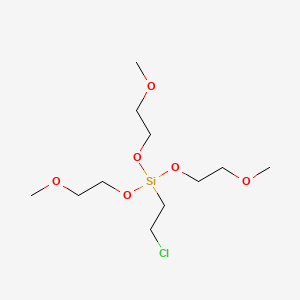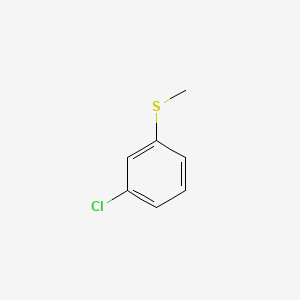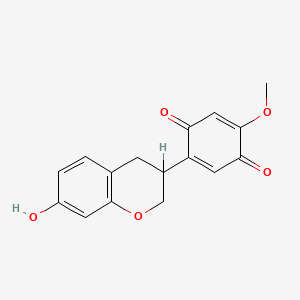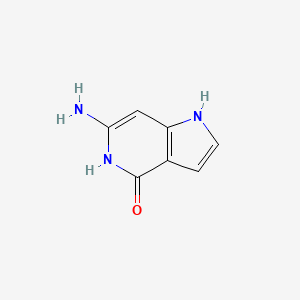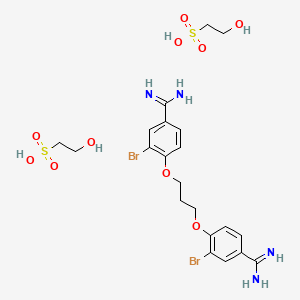
Dibrompropamidine isetionate
Descripción general
Descripción
Dibrompropamidine isetionate (DBP) is a topical antiseptic agent that has been used for the treatment of various skin and eye infections since the 1950s. It is a brominated quaternary ammonium compound that is used to treat bacterial, fungal, and viral infections. DBP has been studied extensively in both laboratory and clinical settings, and it has been found to be effective in treating a variety of infections.
Aplicaciones Científicas De Investigación
Application in Burn Treatment
Dibrompropamidine isetionate has been evaluated for its use in treating burns. Although it was initially considered beneficial, subsequent research raised concerns about its suitability. For instance, Cruickshank et al. (1955) in the British Journal of Plastic Surgery reported that this compound was found to be unsuitable for routine application in burns based on observations in four groups. This evaluation led to the abandonment of its use in favor of safer and more effective agents (Cruickshank et al., 1955).
Antifungal and Antibacterial Component in Topical Applications
This compound has been used as the active antibacterial and antifungal component in creams, such as Brulidine® cream. It was introduced in 1959 for topical applications. However, some incidences of contact allergy have been reported following its use, highlighting the need for caution in its application (Lützow-Holm & Rønnevig, 1988).
Incidence in Contact Allergy
The compound, being available over-the-counter, has been linked to cases of contact allergy. Berents and Nodenes (2009) discuss the high incidence of traumatic wounds and subsequent infections, with dibrompropamidine often used as an antiseptic treatment. However, the potential underreporting of contact allergy due to its over-the-counter status is a concern (Berents & Nodenes, 2009).
Mecanismo De Acción
Target of Action
Dibrompropamidine isetionate is primarily used as an antiseptic . It is used in ointments and eyedrops to treat minor eye or eyelid infections, such as conjunctivitis and blepharitis . The primary targets of this compound are the harmful microorganisms that cause these infections .
Mode of Action
As an antiseptic, it is known to work by destroying harmful microorganisms or inhibiting their activity . This helps to prevent the spread of infection and aids in the healing process.
Biochemical Pathways
As an antiseptic, it likely disrupts essential processes in the microorganisms, leading to their destruction or inhibition .
Pharmacokinetics
It is known to be freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin, and in fixed oils . These properties may influence its bioavailability and effectiveness as a treatment.
Result of Action
The result of this compound’s action is the treatment of minor eye or eyelid infections . By destroying or inhibiting the activity of harmful microorganisms, it helps to reduce inflammation and irritation, promoting healing and recovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in aqueous environments . Additionally, factors such as the pH of the environment, the presence of other substances, and the specific characteristics of the infection site could potentially influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Dibrompropamidine isetionate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with bacterial and fungal cell membranes, leading to increased permeability and subsequent cell death . The compound is known to interact with enzymes and proteins involved in cell wall synthesis and repair, disrupting these processes and inhibiting microbial growth . Additionally, this compound can bind to nucleic acids, interfering with DNA replication and transcription .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing leakage of cellular contents . The compound also influences cell signaling pathways by inhibiting key enzymes involved in signal transduction . Furthermore, this compound can alter gene expression by binding to DNA and preventing transcription . These effects collectively contribute to its antimicrobial efficacy.
Molecular Mechanism
The molecular mechanism of this compound involves multiple interactions at the molecular level. The compound binds to bacterial and fungal cell membranes, increasing their permeability and causing cell death . It also inhibits enzymes involved in cell wall synthesis, such as transpeptidases, by binding to their active sites . Additionally, this compound can bind to DNA, preventing replication and transcription . These interactions collectively disrupt essential cellular processes, leading to microbial death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its antimicrobial activity can decrease with prolonged exposure to light and heat . Degradation products may form over time, potentially reducing its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of microbial growth and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits microbial growth without causing significant toxicity . At higher doses, it can cause adverse effects such as skin irritation and necrosis . Threshold effects have been observed, where a minimum concentration is required to achieve antimicrobial activity . Toxicity studies in animal models have shown that high doses of this compound can lead to systemic toxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes oxidation and conjugation reactions . The compound can also interact with cofactors such as NADH and FADH2, affecting metabolic flux and altering metabolite levels . These interactions can influence the overall metabolic state of the cell and contribute to its antimicrobial activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . The compound may also interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its antimicrobial effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can localize to the cell membrane, where it disrupts membrane integrity and increases permeability . It can also accumulate in the nucleus, where it binds to DNA and inhibits transcription . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its antimicrobial efficacy .
Propiedades
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACJASHKPPTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Br2N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210332 | |
| Record name | Dibromopropamidine isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-87-9 | |
| Record name | Dibromopropamidine isethionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibromopropamidine isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



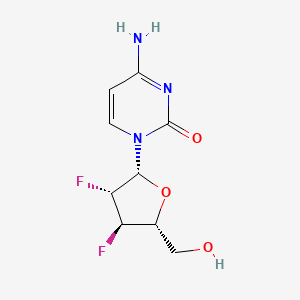
![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)
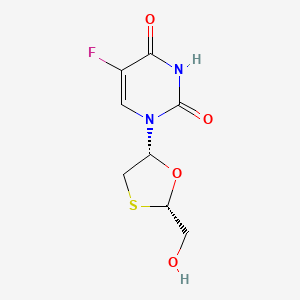
![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)
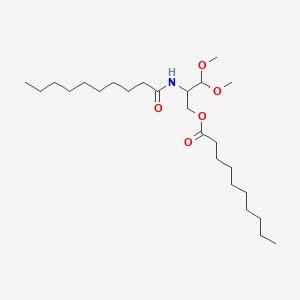
![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)

